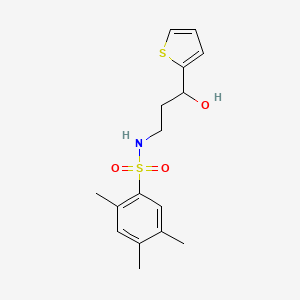

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiophene moiety linked via a hydroxypropyl chain to a 2,4,5-trimethylbenzenesulfonamide group.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-11-9-13(3)16(10-12(11)2)22(19,20)17-7-6-14(18)15-5-4-8-21-15/h4-5,8-10,14,17-18H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLTXWRPDSZYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly automated synthesis equipment to ensure consistency and efficiency. The reaction conditions would be optimized for scale, including considerations for temperature control, solvent recovery, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the sulfonamide group.

Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy group and sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural elements include:

- Thiophene moiety: A sulfur-containing heterocycle known for enhancing bioavailability and electronic interactions in drug design.

- Trimethylbenzenesulfonamide : Steric bulk from methyl groups may influence binding affinity and metabolic resistance.

Key Findings

Antiproliferative Activity: Compounds 26–29 () exhibit IC50 values ~10 µM, outperforming doxorubicin (IC50 ~30 µM). Trimethyl substitution on the benzenesulfonamide in the target compound could reduce oxidative metabolism, enhancing half-life compared to non-methylated analogs .

Structural Influences on Activity: Linker Flexibility: The hydroxypropyl chain in the target compound may confer conformational flexibility vs. the rigid enamino linker in compounds 26–28, affecting target binding .

Metabolic and Pharmacokinetic Considerations: The hydroxy group in the target compound could undergo glucuronidation, reducing bioavailability compared to analogs with non-polar linkers (e.g., compound 27) . Thiazole and pyrazole substituents (compounds 26–27) enhance lipophilicity, favoring membrane penetration but possibly increasing off-target effects .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 301.39 g/mol. This compound features a thiophene ring and a sulfonamide group, both of which are known to contribute to various biological activities.

Biological Activity Overview

1. Antioxidant Activity:

Research indicates that compounds containing thiophene rings often exhibit antioxidant properties. The presence of the hydroxyl group in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

2. Enzyme Inhibition:

Sulfonamides are known for their ability to inhibit certain enzymes. This compound may inhibit carbonic anhydrase and other related enzymes, which could have implications in treating conditions like glaucoma or edema.

3. Anti-inflammatory Effects:

Thiophene derivatives have shown promise in reducing inflammation. The compound's structural features may interact with inflammatory pathways, potentially leading to reduced symptoms in conditions like arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase | |

| Anti-inflammatory | Reduced inflammation in animal models |

Case Study: Antioxidant Potential

A study investigating various thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antioxidant activity through DPPH radical scavenging assays. The results indicated a dose-dependent relationship where higher concentrations led to increased scavenging activity.

Case Study: Enzyme Inhibition

In vitro studies conducted on carbonic anhydrase inhibitors revealed that the sulfonamide group in this compound effectively inhibited enzyme activity at micromolar concentrations. This suggests potential therapeutic applications in managing conditions that require enzyme modulation.

Q & A

Q. Characterization Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., -OH, S=O, C=N) through characteristic absorption bands .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by resolving signals for aromatic protons, methyl groups, and the hydroxypropyl-thiophene moiety. Discrepancies between calculated and experimental values may arise from solvent effects or impurities .

- Elemental Analysis : Validates purity by comparing experimental C, H, N, and S content with theoretical values .

How can researchers optimize reaction yields during scale-up synthesis of this compound?

Advanced Research Question

Optimization requires a systematic approach:

- Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, catalyst loading, and solvent polarity. For instance, highlights statistical methods to minimize trial runs while capturing interactions between parameters .

- Process Control : Implement real-time monitoring (e.g., TLC, HPLC) to track reaction progress and adjust conditions dynamically .

- Catalyst Screening : Test alternatives to [Ir(COD)OMe]₂ (e.g., Pd or Cu complexes) to improve selectivity, as seen in meta-selective borylation studies .

What purification strategies are effective for isolating this sulfonamide derivative from complex reaction mixtures?

Basic Research Question

Purification depends on solubility and polarity:

- Liquid-Liquid Extraction : Separate hydrophilic byproducts using dichloromethane/water biphasic systems .

- Chromatography : Employ silica gel columns with gradients of ethyl acetate/hexane. demonstrates successful isolation via silica chromatography despite pinacol or B₂pin₂ impurities .

- Recrystallization : Use ethanol or acetone to remove residual solids, ensuring >95% purity .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as sulfonamide bond formation or thiophene ring activation. emphasizes ICReDD’s integration of computational and experimental data to predict optimal conditions .

- Machine Learning : Train models on existing sulfonamide reaction datasets to forecast yields or regioselectivity .

- Transition State Analysis : Identify steric or electronic barriers in nucleophilic attacks using software like Gaussian or ORCA .

How should discrepancies between calculated and experimental NMR data be resolved?

Q. Data Contradiction Analysis

- Solvent Effects : Compare experimental shifts in deuterated DMSO vs. CDCl₃, as polar solvents deshield protons .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials) that skew NMR integration .

- Dynamic Effects : Consider rotameric equilibria in the hydroxypropyl chain, which may broaden or split signals .

What in vitro assays are suitable for evaluating this compound’s bioactivity against multidrug-resistant pathogens?

Advanced Application Question

- Minimum Inhibitory Concentration (MIC) : Test bacterial/fungal growth inhibition in broth microdilution assays .

- Enzyme Inhibition : Screen for binding to targets like dihydrofolate reductase (DHFR) using fluorometric assays .

- Synergy Studies : Combine with existing antibiotics (e.g., β-lactams) to assess potentiation effects via checkerboard assays .

What advanced separation technologies are applicable for isolating stereoisomers of this compound?

Advanced Research Question

- Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases to resolve enantiomers .

- Membrane Separation : Explore nanofiltration membranes to separate isomers based on size and charge .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

How can reaction fundamentals inform reactor design for continuous synthesis of this compound?

Advanced Engineering Question

- Microreactor Systems : Optimize residence time and mixing efficiency to enhance heat/mass transfer, reducing side reactions .

- Kinetic Modeling : Derive rate equations for sulfonylation steps to predict conversion in plug-flow reactors .

- Scale-Down Experiments : Use lab-scale continuous stirred-tank reactors (CSTRs) to mimic industrial conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.